molecular formula C4H8N4O B2716049 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1803598-66-4

4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2716049
CAS No.: 1803598-66-4
M. Wt: 128.135
InChI Key: QPBCGWKNLXUFTF-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles with different functional groups .

Scientific Research Applications

4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may disrupt DNA synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-3-one
  • 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-thione

Uniqueness

Compared to similar compounds, 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits unique properties due to the presence of the ethyl group and the specific positioning of the amino group.

Properties

IUPAC Name

4-amino-2-ethyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-2-8-4(9)7(5)3-6-8/h3H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBCGWKNLXUFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-66-4
Record name 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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